An In-Depth Technical Guide to the Structural Analysis of 5,7-Dichloro-2,3-dihydro-1H-inden-1-one
An In-Depth Technical Guide to the Structural Analysis of 5,7-Dichloro-2,3-dihydro-1H-inden-1-one
This guide provides a comprehensive technical overview of the structural elucidation of 5,7-dichloro-2,3-dihydro-1H-inden-1-one (CAS Number: 448193-94-0), a halogenated indanone derivative of significant interest in organic synthesis and medicinal chemistry.[1][2] For researchers, scientists, and drug development professionals, a rigorous and unambiguous confirmation of molecular structure is the bedrock upon which all further investigation is built. This document outlines the critical analytical techniques and interpretive logic required to fully characterize this molecule, ensuring both scientific integrity and the advancement of research objectives.
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[3][4] The specific dichlorination pattern at the 5 and 7 positions of this particular indanone creates a unique electronic and steric profile, making it a valuable intermediate for synthesizing novel therapeutic agents, particularly in the realm of neurodegenerative disease research.[1][4] This guide will detail a multi-technique approach, demonstrating how data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance spectroscopy are synergistically employed for definitive structural confirmation.
Physicochemical Properties
A foundational understanding begins with the compound's basic physical and chemical characteristics. These properties are essential for handling, purification, and designing subsequent reactions.
| Property | Value | Source |
| Molecular Formula | C₉H₆Cl₂O | |
| Molecular Weight | 201.05 g/mol | |
| Appearance | Solid | |
| Melting Point | 102-106 °C | |
| Solubility | Slightly soluble in water | [1] |
The Synthetic Foundation: Securing the Analyte
The structural analysis is predicated on the successful synthesis and purification of the target compound. While various synthetic routes to substituted indanones exist, a common and effective method involves the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid.[5]
The general workflow for obtaining a pure sample ready for analysis is a critical, self-validating process.
Caption: Synthetic and purification workflow for obtaining analytical-grade 5,7-dichloro-1-indanone.
The causality behind this workflow is straightforward: the Friedel-Crafts reaction generates the indanone ring system, but often with side products. The aqueous workup removes inorganic reagents, while chromatography separates the target compound from organic impurities based on polarity. Finally, recrystallization provides a highly pure, crystalline solid, which is crucial for obtaining sharp, unambiguous signals in spectroscopic analyses, particularly NMR and X-ray crystallography.
Integrated Structural Elucidation: A Multi-Technique Approach
No single technique provides a complete structural picture. True confidence is achieved by integrating data from multiple orthogonal methods. Each analysis validates the others, creating a robust and irrefutable structural assignment.
Caption: Logical workflow for the structural elucidation of 5,7-dichloro-1-indanone.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Causality: Mass spectrometry is the first-line technique for determining the molecular weight and elemental composition. For halogenated compounds, the isotopic distribution provides a distinct and confirmatory signature. Electron Ionization (EI) is a common and effective method for analyzing small, relatively stable molecules like indanones.[6]
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Introduce a small quantity of the purified solid into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV). This fragments the molecule and creates a positively charged molecular ion (M⁺•).[6]
-
Analysis: Analyze the resulting ions in a mass analyzer (e.g., quadrupole or TOF) to generate a spectrum of mass-to-charge ratio (m/z) versus relative abundance.
Interpreting the Spectrum:
-
Molecular Ion (M⁺•) Cluster: The most critical feature for 5,7-dichloro-1-indanone is the molecular ion cluster. Chlorine has two stable isotopes, ³⁵Cl (≈75% abundance) and ³⁷Cl (≈25% abundance).[7] A molecule with two chlorine atoms will therefore exhibit a characteristic pattern of three peaks:
-
M⁺•: The peak corresponding to the molecule containing two ³⁵Cl atoms (C₉H₆³⁵Cl₂O).
-
(M+2)⁺•: The peak for molecules with one ³⁵Cl and one ³⁷Cl atom.
-
(M+4)⁺•: The peak for molecules with two ³⁷Cl atoms.
-
-
Isotopic Ratio: The relative intensities of these peaks should be approximately 9:6:1 (derived from (3:1)²), which is a definitive indicator of the presence of two chlorine atoms.[8][9] For a molecular weight of 201.05, we expect to see peaks at m/z 200, 202, and 204.
-
Fragmentation: Common fragmentation patterns for aromatic ketones include the loss of CO (a neutral loss of 28 Da) and cleavage of the aliphatic ring, which can further validate the indanone core structure.[10]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The principle is that specific bonds vibrate at characteristic frequencies when they absorb infrared radiation. This allows for the quick confirmation of key structural features.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. The instrument software automatically subtracts the background spectrum.[6]
Interpreting the Spectrum: For 5,7-dichloro-1-indanone, two peaks are of primary diagnostic importance:
-
C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ . The conjugation with the aromatic ring slightly lowers this frequency compared to a simple aliphatic ketone.
-
C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂-CH₂- group) will appear just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region confirm the presence of the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Causality: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the exact connectivity and spatial relationships of atoms. For a molecule like 5,7-dichloro-1-indanone, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous structural proof.[11]
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[6]
-
1D ¹H NMR: Acquire a standard proton spectrum to identify the number of unique proton environments, their integration (ratio), and their coupling (neighboring protons).
-
1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to count the number of unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Perform these experiments to establish correlations between protons and carbons, confirming the connectivity of the molecular skeleton.
Expected NMR Data and Interpretation:
¹H NMR Analysis: The structure predicts four distinct proton signals.
-
Two Aromatic Protons: The two protons on the aromatic ring (H-4 and H-6) are not equivalent. They will appear as two distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). Due to their meta-relationship, they will likely appear as doublets with a small coupling constant (J ≈ 1-3 Hz).
-
Two Aliphatic Methylene (-CH₂-) Groups: The protons at C-2 and C-3 form an A₂B₂ spin system. They will appear as two distinct triplets in the aliphatic region (typically δ 2.5-3.5 ppm), each integrating to 2H. The triplet at C-3 will be coupled to the protons at C-2, and vice-versa.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-3 | ~3.2 | Triplet (t) | 2H | ~6-7 |
| H-2 | ~2.7 | Triplet (t) | 2H | ~6-7 |
| H-6 | ~7.4 | Doublet (d) | 1H | ~1-2 |
| H-4 | ~7.6 | Doublet (d) | 1H | ~1-2 |
¹³C NMR Analysis: The molecule has 9 carbon atoms, all of which are unique, so 9 distinct signals are expected.
-
Carbonyl Carbon (C=O): This will be the most downfield signal, typically > δ 190 ppm.
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-150 ppm). Two of these will be quaternary carbons bonded to chlorine (C-5, C-7), and two will be quaternary carbons part of the fused ring system. The remaining two will be carbons bearing protons (C-4, C-6).
-
Aliphatic Carbons: Two signals will appear in the upfield region (δ 25-45 ppm) corresponding to the two -CH₂- groups (C-2, C-3).
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (C=O) | ~204 |
| C-7a | ~152 |
| C-3a | ~145 |
| C-5 | ~138 |
| C-7 | ~135 |
| C-4 | ~128 |
| C-6 | ~125 |
| C-3 | ~36 |
| C-2 | ~26 |
2D NMR for Final Confirmation:
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. A crucial cross-peak will be observed between the signals for H-2 and H-3, confirming the ethylene bridge of the indanone system.
-
HSQC (Heteronuclear Single Quantum Coherence): This maps each proton directly to the carbon it is attached to. It will definitively link the proton signals (H-2, H-3, H-4, H-6) to their corresponding carbon signals (C-2, C-3, C-4, C-6).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the final piece of the puzzle. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key correlations would include:
-
The aliphatic protons (H-2, H-3) correlating to the carbonyl carbon (C-1).
-
The aromatic proton H-4 correlating to the carbonyl carbon (C-1) and the chlorine-bearing carbon (C-5).
-
The aromatic proton H-6 correlating to the chlorine-bearing carbon (C-5 and C-7).
-
These HMBC correlations unequivocally piece together the entire molecular framework, leaving no doubt as to the structure.
Applications in Drug Discovery
The indanone core is a key pharmacophore in drugs targeting neurodegenerative diseases, such as donepezil for Alzheimer's disease.[4] The 5,7-dichloro substitution pattern provides a unique scaffold for several reasons:
-
Modulation of Physicochemical Properties: The chlorine atoms increase lipophilicity, which can affect cell membrane permeability and target engagement.
-
Metabolic Blocking: Halogen atoms can be strategically placed to block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.
-
Halogen Bonding: The chlorine atoms can act as halogen bond donors, forming specific, stabilizing interactions with protein targets, potentially increasing binding affinity and selectivity.[12]
This makes 5,7-dichloro-2,3-dihydro-1H-inden-1-one a valuable starting material or intermediate for the synthesis of novel kinase inhibitors, central nervous system agents, and other potential therapeutics.[12][13][14]
Conclusion
The structural analysis of 5,7-dichloro-2,3-dihydro-1H-inden-1-one is a clear example of the necessity of a rigorous, multi-faceted analytical approach in chemical and pharmaceutical research. By systematically integrating data from mass spectrometry, IR spectroscopy, and a suite of NMR experiments, a complete and unambiguous structural assignment can be made. This foundational characterization is the essential first step that enables the confident use of this molecule as a building block for the discovery and development of new medicines.
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